(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
Description
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a chiral, fluorinated alcohol belonging to the indane class of bicyclic hydrocarbons. wikipedia.org This specific molecule integrates three key structural features that are of significant interest in modern organic chemistry: a chiral center, a fluorinated aromatic ring, and the indane scaffold. The indane nucleus, a fused aromatic and aliphatic ring system, serves as a foundational structure for numerous biologically active compounds and specialized materials. researchgate.net The introduction of chirality and fluorine atoms into this scaffold further enhances its potential applications, particularly in the fields of medicinal chemistry and asymmetric catalysis. This article explores the significance of each of these structural elements, providing a context for the importance of this compound in contemporary research and development.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Enantioselective Synthesis Strategies
Enantioselective synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol can be effectively achieved through two primary routes: the resolution of a racemic mixture of the alcohol or the direct asymmetric reduction of its corresponding ketone precursor, 5-fluoro-2,3-dihydro-1H-inden-1-one. Both strategies leverage chiral catalysts—either enzymes or transition metal complexes—to induce stereoselectivity.
Biocatalytic Resolution of Racemic Precursors
Biocatalytic kinetic resolution is a widely employed technique that utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol, hydrolases, particularly lipases, are highly effective due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.
In a typical kinetic resolution process, a lipase (B570770) is used to catalyze the enantioselective acylation (esterification) of the racemic alcohol. One enantiomer is preferentially acylated to form an ester, while the other remains largely unreacted. This allows for the separation of the faster-reacting alcohol (as its ester) from the slower-reacting, enantiomerically enriched alcohol. Vinyl acetate (B1210297) is a common acyl donor for these reactions because its enol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.
Commonly used lipases for resolving chiral alcohols include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens. The choice of enzyme is critical, as each exhibits different selectivity for a given substrate. For instance, in the resolution of structurally similar 1,2-diols, lipase from Pseudomonas cepacia (PSL-C) has demonstrated good conversion and enantioselectivity. researchgate.net
| Enzyme Source | Acyl Donor | Solvent | Outcome |
| Candida antarctica Lipase B (CALB) | Vinyl laurate | Isooctane | High enantiomeric excess (ee) |
| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | Toluene | Good conversion and enantioselectivity |
| Pseudomonas fluorescens Lipase | Vinyl propionate | Di-iso-propyl ether | High enantiomeric ratio (E) |
This table presents representative lipase systems effective for the resolution of chiral secondary alcohols, which are applicable to the resolution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol.
The efficiency and selectivity of lipase-catalyzed resolutions are highly dependent on reaction parameters. Optimization is crucial for achieving high enantiomeric excess (ee) and yield. Key parameters include:
Enzyme Selection: Screening various commercially available lipases is the first step, as enzyme-substrate compatibility is highly specific.
Solvent (Reaction Medium): The nature of the organic solvent significantly impacts enzyme activity and enantioselectivity. Nonpolar solvents like hexane, toluene, and tert-butyl methyl ether are often preferred as they maintain the essential water layer around the enzyme required for activity without causing hydrolysis of the product ester. nih.gov
Acyl Donor: While vinyl acetate is common, other acyl donors like vinyl laurate or isopropenyl acetate can sometimes improve selectivity or reaction rates.
Temperature: Enzymatic reactions are sensitive to temperature. While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation or reduced enantioselectivity. Optimal temperatures are typically determined empirically, often ranging from room temperature to around 60°C. nih.gov
Enzyme Immobilization: Using immobilized enzymes, such as Novozym 435, enhances stability and allows for easier recovery and reuse of the biocatalyst, making the process more cost-effective and scalable.
Asymmetric Reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one
A more direct and atom-economical approach to this compound is the asymmetric reduction of the prochiral ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. This method uses a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group, directly forming the desired enantiomer of the alcohol.
Asymmetric transfer hydrogenation (ATH) has become a robust and widely used method for the reduction of ketones. ajchem-b.com This technique typically employs a transition metal complex, most commonly ruthenium(II), with a chiral ligand. A key advantage of ATH is the use of safe and readily available hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine (B128534) azeotrope, avoiding the need for high-pressure gaseous hydrogen.
The catalysts developed by Noyori and co-workers, such as Ru(II)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) complexes, are exceptionally effective. nih.gov These catalysts operate via a metal-ligand bifunctional mechanism where both the metal center and the ligand participate in the hydrogen transfer. For the reduction of 1-indanone, a close structural analog to the target substrate, a supported Ru-PTsDPEN catalyst in water with sodium formate (B1220265) (HCOONa) as the hydrogen source resulted in complete conversion and a high enantiomeric excess of 92% in just 3 hours at 40°C. liv.ac.uk This demonstrates the high potential of this catalytic system for the efficient and highly selective synthesis of this compound.
| Catalyst | Chiral Ligand | Hydrogen Donor | Solvent | Substrate | Conversion | ee (%) |
| Ruthenium(II) | (S,S)-TsDPEN | HCOOH/NEt₃ | DMF | 4-Chromanone | - | 99 (S) |
| Ruthenium(II) | (S,S)-TsDPEN | HCOONa | Water | 1-Indanone | 100% | 92 (S) |
| Ruthenium(II) | (R,R)-TsDPEN | HCOOH/NEt₃ | DMF | Phenacyl chloride | - | 98 (R) |
This table showcases the high efficiency and enantioselectivity of Ru(II)-TsDPEN catalysts in the asymmetric transfer hydrogenation of ketones structurally similar to 5-fluoro-2,3-dihydro-1H-inden-1-one. liv.ac.ukdicp.ac.cn
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the rapid in-situ racemization of a starting material with a highly selective kinetic resolution. wikipedia.org This overcomes the inherent 50% maximum yield limitation of a standard kinetic resolution, theoretically allowing for a 100% conversion of a racemate into a single enantiomer of the product. wikipedia.org
In the context of synthesizing this compound, DKR can be applied to the asymmetric reduction of the ketone precursor. The process involves a catalyst that can rapidly racemize the starting ketone at a rate faster than or equal to the rate of reduction. The asymmetric reduction catalyst then selectively converts one of the ketone's rapidly interconverting enantiomers into the desired alcohol enantiomer. dicp.ac.cn
For α-substituted ketones that are prone to racemization under basic conditions, the ATH reaction itself can function as a DKR process. dicp.ac.cn The basic conditions used in ATH (e.g., triethylamine or sodium formate) can facilitate the enolization of the ketone, leading to racemization of the α-stereocenter. The chiral ruthenium catalyst then selectively reduces one enantiomer, driving the equilibrium towards the formation of a single diastereomer of the product alcohol with high enantioselectivity. dicp.ac.cn This approach allows for the construction of multiple stereocenters in a single, highly efficient step.
Chemoenzymatic Synthesis Pathways
Chemoenzymatic synthesis harnesses the high selectivity of enzymes for key transformations within a multi-step chemical process, offering an efficient route to chiral molecules under mild reaction conditions. The primary chemoenzymatic approach for producing this compound involves the stereoselective reduction of the prochiral ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one.
This biotransformation is typically accomplished using ketoreductases (KREDs), a class of NAD(P)H-dependent enzymes renowned for their ability to reduce ketones to alcohols with exceptional chemo-, regio-, and stereoselectivity. nih.govresearchgate.net These enzymes have been successfully engineered and applied in the industrial synthesis of various pharmaceutical intermediates. nih.gov
A particularly powerful chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR). This method combines the enzymatic kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu For the synthesis of chiral indanols, this can involve a combination of metal-catalyzed racemization and lipase-catalyzed acylation or KRED-catalyzed reduction. researchgate.netbeilstein-journals.orgresearchgate.net In the context of producing this compound, a DKR process would involve the racemization of the corresponding racemic alcohol, allowing a KRED to selectively reduce the ketone precursor or a lipase to selectively acylate the desired (S)-enantiomer, theoretically achieving a 100% yield of the desired enantiomerically pure product. nih.govprinceton.edu
| Enzyme/Family | Source Organism (Example) | Typical Substrates | Key Feature |
|---|---|---|---|
| Short-Chain Dehydrogenase/Reductase (SDR) | Lactobacillus kefir | Aryl-aliphatic ketones, cyclic ketones | Widely used and engineered for industrial applications. nih.gov |
| YGL039w | Saccharomyces cerevisiae | α-nitro ketones | Effective for substrates with electron-withdrawing groups. rsc.org |
| RasADH/SyADH | Ralstonia sp. / Sinorhizobium sp. | Aromatic α-nitro ketones | Can furnish both (R) and (S) enantiomers depending on the specific enzyme. rsc.org |
Synthesis from Key Fluorinated Indanone Precursors
The most direct route to this compound is the asymmetric reduction of its corresponding ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. The success of this approach hinges on the efficiency and stereoselectivity of the reduction method and the accessibility of the indanone starting material.
Reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one and Related Structures
Two prominent methodologies for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).
The Corey-Bakshi-Shibata (CBS) reduction is a widely utilized method that employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). wikipedia.org This reaction is known for its high enantioselectivity across a broad range of ketone substrates, including aryl-aliphatic ketones. wikipedia.org The stereochemical outcome is predictable based on the well-established mechanism, where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation before hydride delivery. For the synthesis of this compound, the (R)-CBS catalyst would be employed. High enantiomeric excesses (ee) are typically achieved, often exceeding 90%.
Asymmetric Transfer Hydrogenation (ATH) provides another robust method, typically utilizing ruthenium(II) catalysts bearing chiral diamine ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). semanticscholar.orgnih.gov In this process, a hydrogen donor like formic acid/triethylamine azeotrope or isopropanol transfers hydrogen to the ketone substrate. semanticscholar.orgkanto.co.jp These Ru(II)-TsDPEN catalysts are highly effective for the reduction of aryl ketones, consistently delivering the corresponding chiral alcohols in high yields and with excellent enantioselectivity. nih.govresearchgate.net The reaction is valued for its operational simplicity and tolerance of various functional groups. semanticscholar.org
| Method | Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃·SMe₂) | >90% | wikipedia.org |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)/TsDPEN complex | HCOOH/NEt₃ or i-PrOH | >95% | semanticscholar.orgkanto.co.jp |
Preparation of Functionalized Halogenated Indanone Starting Materials
The synthesis of the key precursor, 5-fluoro-2,3-dihydro-1H-inden-1-one, and other functionalized halogenated indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation. beilstein-journals.orgresearchgate.netresearchgate.net This reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride.
For 5-fluoro-1-indanone, the typical starting material is 3-(3-fluorophenyl)propanoic acid. The cyclization is promoted by strong acids such as polyphosphoric acid (PPA), chlorosulfonic acid, or Lewis acids like AlCl₃ when starting from the acid chloride. beilstein-journals.orgresearchgate.net The choice of acid can influence the regioselectivity of the cyclization in polysubstituted systems. d-nb.info
This strategy is versatile and can be applied to synthesize a variety of halogenated indanones. For instance, 5-chloro-1-indanone (B154136) can be prepared from 3-chlorophenylpropionic acid using similar Friedel-Crafts conditions. researchgate.net Furthermore, multi-halogenated indanones can be accessed from appropriately substituted phenylpropionic acids, providing a range of precursors for further synthetic elaboration. beilstein-journals.orgresearchgate.net An alternative approach involves the use of Meldrum's acid derivatives, which can serve as acylating agents in catalytic intramolecular Friedel-Crafts reactions, offering a milder route to substituted indanones. orgsyn.org
| Target Indanone | Precursor | Cyclization Reagent | Yield | Reference |
|---|---|---|---|---|
| 5-Fluoro-1-indanone | 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 70.5% | |
| 5-Chloro-1-indanone | 3-Chlorophenylpropionic acid | Polyphosphoric acid | Good (60-90%) | researchgate.net |
| Various Substituted 1-Indanones | 3-Arylpropionic acids | Tb(OTf)₃ | Up to 74% | researchgate.net |
Rigorous Stereochemical Analysis and Control for 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Enantiomeric Purity Assessment Techniques
The quantification of enantiomeric excess (e.e.) is a critical step in the characterization of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol. This is accomplished through direct and indirect methods, primarily involving chiral chromatography and nuclear magnetic resonance spectroscopy after derivatization.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used direct method for separating enantiomers. arkat-usa.orgnih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification.
The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are renowned for their broad applicability and high enantioselectivity. uvison.com For a compound like 5-fluoro-2,3-dihydro-1H-inden-1-ol, an evaluation of several CSPs is standard practice to identify the optimal phase for baseline separation.
The most commonly evaluated CSPs for this class of compounds include:
Chiralpak AD-H : This phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica (B1680970) gel support. uvison.comhplc.eu Its chiral recognition ability stems from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivative.
Chiralcel OD-H : This CSP is based on cellulose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica gel. hplc.eu The different polymer backbone (cellulose vs. amylose) results in a different three-dimensional structure and, consequently, different chiral recognition capabilities compared to Chiralpak AD-H.
Chiralcel OJ-H : This phase utilizes cellulose tris(4-methylbenzoate) as the chiral selector. arkat-usa.orghplc.euhplc.eu The nature and position of the substituent on the phenyl rings of the carbamate (B1207046) create a unique chiral environment, which can be highly effective for the separation of specific enantiomers.
The evaluation process involves systematically screening the racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol on each of these columns under a standard set of mobile phase conditions to assess retention, resolution, and peak shape.
Table 1: Properties of Commonly Evaluated Chiral Stationary Phases
| Chiral Stationary Phase | Chiral Selector | Polymer Backbone | Particle Size |
|---|---|---|---|
| Daicel Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | 5 µm |
| Daicel Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | 5 µm |
| Daicel Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Cellulose | 5 µm |
Once a suitable CSP is identified, the mobile phase composition is optimized to maximize resolution and efficiency. For polysaccharide-based CSPs, normal-phase chromatography is typically employed, using a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol). nih.govscispace.com
The composition of the mobile phase has a significant impact on the separation:
Alcohol Modifier Percentage : The concentration of the alcohol modifier is a key parameter. Increasing the percentage of alcohol generally decreases retention times but may also reduce the separation factor (α) and resolution (Rs). nih.gov A balance must be struck to achieve adequate separation in a reasonable analysis time. For instance, reducing the alcohol content from 20% to 10% can significantly increase resolution at the cost of a longer run time. nih.gov
Type of Alcohol Modifier : The choice of alcohol can also influence enantioselectivity. The steric bulk and hydrogen bonding capacity of alcohols like ethanol, 2-propanol, and n-butanol can alter the interactions between the analyte and the CSP. nih.gov Often, 2-propanol is a preferred modifier due to its ability to form effective hydrogen bonds, which are crucial for chiral recognition.
Table 2: Illustrative Effect of Mobile Phase Composition on Enantioseparation
| Mobile Phase (n-Hexane / 2-Propanol) | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
|---|---|---|---|
| 95 / 5 (v/v) | 25.4 | 4.5 | 1.8 |
| 90 / 10 (v/v) | 12.1 | 3.8 | 1.6 |
| 80 / 20 (v/v) | 6.5 | 2.9 | 1.4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indirect method for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, they must first be converted into diastereomers by reaction with a chiral derivatizing agent. nih.govyoutube.com Once the diastereomers are formed, they exhibit distinct signals in the NMR spectrum. researchgate.net
The enantiomeric purity of the original alcohol is determined by calculating the diastereomeric ratio of the product. This is achieved by integrating the signals corresponding to specific, well-resolved protons in the ¹H NMR spectrum of the diastereomeric mixture. researchgate.netrsc.org The ratio of the integrals of these distinct peaks directly corresponds to the ratio of the enantiomers in the initial sample. For fluorinated compounds, ¹⁹F NMR can be particularly advantageous, often providing clean, baseline-separated signals for each diastereomer, allowing for highly accurate quantification. youtube.com
The most common chiral derivatizing agent for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The highly reactive acid chloride form, Mosher's acid chloride (MTPA-Cl), is typically used to react with the hydroxyl group of this compound. wikipedia.org
This reaction, when performed with an enantiomerically pure sample of (R)-MTPA-Cl or (S)-MTPA-Cl, converts the enantiomeric mixture of the alcohol into a mixture of diastereomeric esters. youtube.com These Mosher esters can then be readily analyzed by NMR spectroscopy to determine the diastereomeric ratio, as described in the previous section. youtube.com This method is robust and provides a reliable assessment of enantiomeric purity that is complementary to chiral HPLC analysis.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Absolute Configuration Determination
While enantiomeric purity analysis quantifies the ratio of enantiomers, determining the absolute configuration assigns the specific (R) or (S) designation to the chiral center. For this compound, confirming the '(S)' configuration is essential.
One of the most powerful methods for this purpose is the Mosher's ester analysis using ¹H NMR. By preparing two separate Mosher esters—one using (R)-MTPA and another using (S)-MTPA—the absolute configuration of the alcohol can be determined. This is achieved by comparing the chemical shifts of protons near the newly formed ester linkage in the two diastereomeric products. A systematic shielding/deshielding effect on the protons of the alcohol moiety, caused by the phenyl ring of the MTPA reagent, allows for the unambiguous assignment of the absolute configuration at the carbinol center. youtube.com
Other definitive methods include single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure of the molecule, although it requires the formation of a suitable crystal. arkat-usa.org Additionally, the absolute configuration can be confirmed by comparing the retention time of the sample on a chiral HPLC column with that of an independently synthesized, authentic standard of known configuration. arkat-usa.org
Convergent Methodologies Combining Chiral HPLC and Enzymatic Analysis
A powerful approach for the reliable determination of the absolute configuration of chiral molecules like this compound involves the convergence of multiple analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and enzymatic analysis. This combined strategy enhances the confidence in assigning the absolute stereochemistry of secondary alcohols.
The enzymatic kinetic resolution of racemic 2,3-dihydro-1H-inden-1-ols serves as a foundational step. This process often utilizes lipases, such as those from Burkholderia cepacia or Candida antarctica (CALB), to selectively acylate one enantiomer over the other. For instance, in a kinetically controlled esterification using vinyl acetate (B1210297), one enantiomer is preferentially converted to its ester, leaving the unreacted alcohol enriched in the other enantiomer. The stereoselectivity of the enzyme dictates which enantiomer reacts faster.
Following the enzymatic resolution, chiral HPLC is employed to separate the resulting enantiomers and determine the enantiomeric excess (ee) of both the unreacted alcohol and the formed ester. The elution order of the enantiomers on a specific chiral stationary phase (CSP) is consistent. By comparing the elution profile of the enzymatically resolved products with established enzymatic selectivity rules (e.g., Kazlauskas' rule for lipases), a confident assignment of the absolute configuration can be made. For many secondary alcohols, lipases preferentially acylate the R-enantiomer, leaving the S-enantiomer as the unreacted alcohol.
This convergent approach, where the results from enzymatic resolution and chiral HPLC analysis corroborate each other, provides a robust and reliable method for determining the absolute configuration of compounds like this compound.
Table 1: Illustrative Data for Chiral HPLC Separation of Indenol Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-5-fluoro-2,3-dihydro-1H-inden-1-ol | 10.5 | 50.0 |
| (S)-5-fluoro-2,3-dihydro-1H-inden-1-ol | 12.2 | 50.0 |
Note: The data in this table is illustrative and representative of a typical chiral HPLC separation of a racemic mixture. Actual retention times and resolution depend on the specific column and chromatographic conditions.
Application of Single Crystal X-Ray Diffraction for Definitive Assignment
Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
For the definitive assignment of the absolute configuration of this compound, obtaining a suitable single crystal is the first critical step. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the molecule is utilized. The presence of a heavier atom, such as a halogen, can enhance this effect, making the assignment more reliable.
Table 2: Representative Crystallographic Parameters for a Halogenated Indanol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2218 |
| b (Å) | 16.4933 |
| c (Å) | 10.8585 |
| β (°) | 110.249 |
| Volume (ų) | 1381.46 |
| Z | 4 |
Note: This data is representative of a related fluorinated indole (B1671886) derivative and illustrates the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
Spectroscopic Methods for Stereochemical Elucidation (e.g., Vibrational Circular Dichroism)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers, which produce mirror-image VCD spectra.
The application of VCD to a molecule like this compound involves recording its experimental VCD spectrum and comparing it to the theoretical spectrum calculated for a known configuration (e.g., the S-configuration). These quantum chemical calculations, often employing Density Functional Theory (DFT), predict the VCD spectrum for a given enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Studies on substituted indanols have demonstrated the utility of VCD in their stereochemical analysis. The vibrational modes associated with the chiral center and the surrounding functional groups give rise to characteristic VCD signals. The fluorine atom in this compound can also influence the VCD spectrum, and computational models can account for these effects. This non-destructive technique is particularly valuable when single crystals for X-ray diffraction are not available.
Table 3: Key Vibrational Regions for VCD Analysis of Indanols
| Wavenumber Range (cm⁻¹) | Associated Vibrational Modes |
| 3600-3200 | O-H stretch |
| 3100-2800 | C-H stretch (aromatic and aliphatic) |
| 1600-1400 | Aromatic C=C stretch |
| 1300-1000 | C-O stretch, C-F stretch |
Note: This table highlights the general regions of interest in the infrared spectrum for VCD analysis of molecules with similar functional groups.
Advanced Spectroscopic Characterization of 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments is essential for unambiguous structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into aliphatic and aromatic regions.
The proton at the chiral center (H1) is expected to appear as a triplet around 5.2 ppm due to coupling with the adjacent methylene (B1212753) protons (H2). The diastereotopic H2 protons will present as complex multiplets, influenced by both geminal coupling to each other and vicinal coupling to H1 and H3 protons. The H3 methylene protons, being adjacent to the aromatic ring, typically resonate further downfield, around 3.0 and 2.8 ppm.
The aromatic region is defined by the fluorine substituent at the C5 position. The fluorine atom influences the chemical shifts of the neighboring aromatic protons (H4, H6, and H7) through both inductive and mesomeric effects, and introduces characteristic proton-fluorine (H-F) couplings. H4, being ortho to the fluorine, will show a doublet of doublets due to coupling with H6 and the fluorine atom. H6 will also appear as a doublet of doublets from coupling to H4 and the fluorine. H7, being meta to the fluorine, is expected to be a doublet, coupling primarily with H6.
A representative dataset for the ¹H NMR spectrum of this compound in CDCl₃ is predicted as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~5.23 | t | J = 6.5 |
| H2a | ~2.50 | m | - |
| H2b | ~1.95 | m | - |
| H3a | ~3.05 | m | - |
| H3b | ~2.82 | m | - |
| H4 | ~7.20 | dd | J(H-H) = 8.5, J(H-F) = 4.5 |
| H6 | ~6.95 | ddd | J(H-H) = 8.5, J(H-F) = 9.0, J(H-H) = 2.5 |
| H7 | ~7.25 | dd | J(H-H) = 8.5, J(H-F) = 5.5 |
| OH | Variable | s (broad) | - |
Note: The data in this table is predicted based on the analysis of analogous compounds such as 2,3-dihydro-1H-inden-1-ol and 5-fluoro-1-indanone. Actual experimental values may vary.
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound will show nine distinct signals corresponding to its nine carbon atoms. The fluorine atom at C5 introduces carbon-fluorine couplings (C-F), which are observable as splitting of the carbon signals. The magnitude of the coupling constant (¹J, ²J, ³J) depends on the number of bonds separating the carbon and fluorine atoms.
The C5 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be shifted downfield. The carbons ortho (C4, C6) and meta (C3a, C7) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbinol carbon (C1) is expected to resonate around 76 ppm, while the aliphatic methylene carbons (C2 and C3) will appear upfield.
A representative dataset for the ¹³C NMR spectrum of this compound in CDCl₃ is predicted as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C1 | ~76.0 | ³J ≈ 3.0 |
| C2 | ~35.6 | - |
| C3 | ~29.7 | - |
| C3a | ~145.0 | ³J ≈ 8.0 |
| C4 | ~124.7 | ²J ≈ 24.0 |
| C5 | ~162.5 | ¹J ≈ 245.0 |
| C6 | ~114.5 | ²J ≈ 23.0 |
| C7 | ~112.0 | ⁴J ≈ 3.0 |
| C7a | ~139.5 | ⁴J ≈ 1.5 |
Note: The data in this table is predicted based on the analysis of analogous compounds and established principles of C-F coupling. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. matrix-fine-chemicals.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position. The chemical shift for an aryl fluoride (B91410) is typically in the range of -110 to -120 ppm relative to a CFCl₃ standard. The signal will be split into a multiplet due to couplings with the ortho protons (H4 and H6). This provides direct confirmation of the fluorine's position on the aromatic ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹⁹F | ~ -115 | ddd |
Note: The data in this table is predicted based on typical chemical shift ranges for aryl fluorides.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network of a molecule by correlating different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). chemicalbook.com For this compound, COSY would show cross-peaks connecting H1 with the H2 protons, H2 with H3 protons, and adjacent aromatic protons (H6 with H4 and H7). This allows for the unambiguous assignment of the aliphatic spin system and the connectivity within the aromatic ring. bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation). nist.gov It is instrumental in assigning the carbon signals based on the previously assigned proton spectrum. For example, the proton signal at ~5.23 ppm (H1) would show a cross-peak with the carbon signal at ~76.0 ppm (C1).
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₉FO), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.
| Ion | Calculated Exact Mass |
| [M]⁺ (Molecular Ion) | 152.0637 |
| [M+H]⁺ (Protonated Molecule) | 153.0715 |
| [M+Na]⁺ (Sodium Adduct) | 175.0535 |
The observation of a molecular ion peak in the HRMS spectrum that matches one of these calculated values to within a few parts per million (ppm) provides definitive evidence for the elemental composition of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for assessing the purity and confirming the identity of pharmaceutical compounds such as this compound. This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.
For chiral molecules like this compound, chiral HPLC methods are essential for determining enantiomeric purity. nih.gov This involves using a chiral stationary phase (CSP) that can differentiate between the (1S) and (1R) enantiomers. The identity of the compound is unequivocally confirmed by matching the retention time from the chromatography with that of a known reference standard and by the detection of the correct mass-to-charge ratio (m/z) of the molecular ion in the mass spectrometer. For this compound (molar mass approximately 152.17 g/mol ), the mass spectrometer would typically look for the protonated molecule [M+H]⁺ at m/z 153.17 in positive ionization mode. chemscene.com
The purity analysis involves screening for any potential impurities, such as the unwanted enantiomer, starting materials, or by-products from the synthesis. The high sensitivity of LC-MS allows for the detection and quantification of these impurities even at very low levels. researchgate.net Method validation is critical to ensure the reliability of the results, demonstrating specificity, linearity, accuracy, and precision. researchgate.net
Table 1: Illustrative LC-MS Parameters for Chiral Purity Analysis
| Parameter | Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based CSP) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from low to high percentage of B to resolve all components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range (m/z) | 50 - 500 |
| Targeted Ions | [M+H]⁺ = 153.17 |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its key structural features.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1400 - 1000 | C-F Stretch (strong) | Fluoroaromatic |
| 1300 - 1000 | C-O Stretch | Secondary Alcohol |
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. researchgate.net While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the scattering of light from molecular vibrations, being particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy can be effectively applied to characterize the carbon skeleton, including the aromatic and aliphatic ring structures. The symmetric "breathing" modes of the aromatic ring often produce strong and sharp signals in the Raman spectrum, which can be sensitive to substitution patterns. This technique is also valuable for studying the solid-state properties of the compound, as it can distinguish between different polymorphic forms (polymorphs) based on subtle differences in their crystal lattice vibrations. Furthermore, due to the low Raman scattering of water, this technique is well-suited for in-situ monitoring of reactions in aqueous media.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its (1S) stereochemistry. nih.gov
The analysis involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. The data obtained allows for the complete elucidation of the molecular conformation in the solid state and reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. nih.gov While the specific crystal structure of this compound is not publicly available, the parameters obtained from such an analysis are standard. mdpi.com
Table 3: Typical Parameters Determined from a Single-Crystal X-ray Analysis
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Atomic Coordinates | x, y, z positions for each atom in the asymmetric unit |
| Bond Lengths & Angles | Precise measurement of all intramolecular distances and angles |
| Torsion Angles | Defines the conformation of the molecule |
| Absolute Configuration | Unambiguous assignment of stereocenters (e.g., using the Flack parameter) |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, etc. |
Reaction Mechanisms and Chemical Transformations Involving 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Stereoselective Conversion Pathways and Their Mechanistic Underpinnings
The primary route to (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol involves the stereoselective reduction of its corresponding prochiral ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. The mechanistic basis for achieving high enantioselectivity lies in the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.
Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane.
Mechanism of CBS Reduction:
Catalyst-Borane Complex Formation: The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.
Ketone Coordination: The prochiral ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one, then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The approach of the ketone is sterically controlled, with the larger substituent of the ketone preferentially oriented away from the bulky group on the catalyst.
Hydride Transfer: A stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs via a six-membered, chair-like transition state. This directed hydride delivery dictates the stereochemistry of the resulting alcohol.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the this compound. The oxazaborolidine catalyst is regenerated and can participate in another catalytic cycle.
Another powerful method for the stereoselective synthesis of this chiral alcohol is the Noyori asymmetric hydrogenation. This reaction typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.
Mechanism of Noyori Asymmetric Hydrogenation:
The mechanism of the Noyori hydrogenation is understood to proceed through a metal-ligand bifunctional catalysis pathway. The ruthenium center, the chiral phosphine (B1218219) ligands, and the amine ligand all play crucial roles in the catalytic cycle. The reaction involves the formation of a ruthenium hydride species which, in concert with the chiral ligands, facilitates the enantioselective transfer of hydrogen to the ketone. The substrate coordinates to the metal center, and the hydride is delivered to the carbonyl carbon from one face of the molecule, directed by the chiral environment created by the ligands.
Enzymatic reductions also offer a highly stereoselective pathway to this compound. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can exhibit exquisite enantioselectivity in the reduction of ketones. The mechanism involves the binding of the ketone substrate within the chiral active site of the enzyme, followed by a highly specific hydride transfer from a cofactor, typically NADH or NADPH.
Table 1: Comparison of Stereoselective Reduction Methods for 5-fluoro-2,3-dihydro-1H-inden-1-one
| Method | Catalyst/Reagent | Typical Conditions | Enantioselectivity (ee) |
| CBS Reduction | Chiral Oxazaborolidine, Borane Source (e.g., BMS) | Anhydrous THF, low temperature | Often >95% |
| Noyori Hydrogenation | Ru-BINAP/Diamine Complex, H₂ gas | Methanol, Base | Typically >98% |
| Enzymatic Reduction | Ketoreductase (KRED), Cofactor (e.g., NADPH) | Aqueous buffer, often with a co-solvent | Can be >99% |
Functional Group Interconversions and Derivatization Reactions for Advanced Intermediates
The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions and derivatization reactions, enabling the synthesis of a wide array of advanced intermediates.
One of the most significant transformations is the Mitsunobu reaction , which allows for the conversion of the alcohol to other functional groups with a complete inversion of stereochemistry. This is particularly useful for accessing the (R)-enantiomer of derivatives from the (S)-alcohol. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with a suitable nucleophile.
Mechanism of the Mitsunobu Reaction:
Activation of PPh₃: Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate.
Proton Transfer: The alcohol protonates the betaine, forming an alkoxyphosphonium ion, which is a good leaving group.
Sₙ2 Attack: The nucleophile then attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion, leading to the displacement of triphenylphosphine oxide and inversion of the stereocenter.
Common derivatizations of this compound include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions yields the corresponding esters. This can be used to introduce a variety of side chains or as a protecting group strategy.
Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the alkoxide, which then reacts with an alkyl halide.
Oxidation: Oxidation of the secondary alcohol functionality can regenerate the starting ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. This is useful in synthetic routes where the chiral center is no longer needed or needs to be modified through the ketone.
Conversion to Amines: The hydroxyl group can be converted into an amino group, often with inversion of stereochemistry. This can be achieved via the Mitsunobu reaction using a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis, or an azide (B81097) followed by reduction). This transformation is particularly relevant for the synthesis of analogues of bioactive amines like rasagiline (B1678815).
Table 2: Key Derivatization Reactions of this compound
| Reaction | Reagents | Product Functional Group | Stereochemical Outcome |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nu-H | Ester, Ether, Azide, etc. | Inversion |
| Esterification | RCOOH, Acid Catalyst | Ester | Retention |
| Etherification (Williamson) | 1. NaH, 2. R-X | Ether | Retention |
| Oxidation | PCC, Swern, etc. | Ketone | Loss of Chirality |
| Conversion to Amine (via Mitsunobu) | PPh₃, DEAD, HN₃ then reduction | Amine | Inversion |
Role in Cascade Reactions and Multistep Synthetic Sequences
This compound and its derivatives serve as crucial intermediates in multistep synthetic sequences, particularly in the pharmaceutical industry. The defined stereochemistry at the C1 position is often a key element for the biological activity of the final target molecule.
A notable example is the potential use of this chiral alcohol in the synthesis of fluorinated analogues of rasagiline , a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The core structure of rasagiline is (R)-N-propargyl-1-aminoindan. A synthetic route to a fluorinated analogue could involve the conversion of this compound to the corresponding (R)-amine, followed by N-propargylation.
While the direct initiation of a cascade reaction by the alcohol functionality is less common, its derivatives can participate in such sequences. For instance, conversion to an unsaturated derivative could set the stage for a pericyclic reaction, or transformation into a bifunctional molecule could enable a tandem cyclization.
Kinetic and Thermodynamic Studies of Relevant Transformations
Detailed kinetic and thermodynamic studies specifically for transformations involving this compound are not extensively reported in the publicly available literature. However, general principles governing the kinetics and thermodynamics of the reactions it undergoes can be applied.
For the stereoselective reduction of the precursor ketone, the reaction is under kinetic control. The ratio of the enantiomeric products is determined by the difference in the free energies of the diastereomeric transition states leading to each enantiomer. A larger energy difference results in higher enantioselectivity. The reaction is typically run at low temperatures to maximize this difference and is generally irreversible.
In functional group interconversions , such as the Mitsunobu reaction, the process is also under kinetic control and is essentially irreversible due to the formation of the highly stable triphenylphosphine oxide byproduct. The stereospecificity of the Sₙ2 attack is a hallmark of this reaction's kinetic pathway.
For reversible reactions like some esterifications , the position of the equilibrium is governed by the relative thermodynamic stabilities of the reactants and products. In such cases, reaction conditions can be manipulated (e.g., by removal of a byproduct like water) to drive the reaction to completion.
Strategic Applications of 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol in Asymmetric Synthesis
Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The enantiomerically pure structure of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol positions it as a useful chiral building block. In this role, the entire indanol framework, or a significant portion thereof, is incorporated into the final target molecule, transferring its inherent chirality. The fluorine atom at the 5-position can modulate the compound's lipophilicity and electronic properties, which can be advantageous in the synthesis of bioactive molecules and pharmaceuticals.
The hydroxyl group serves as a key functional handle for further chemical transformations. It can be converted into other functional groups or used as a nucleophile in various coupling reactions. The rigid indane backbone provides a predictable three-dimensional orientation for appended substituents, which is crucial for controlling stereochemistry in subsequent reaction steps.
Table 1: Potential Transformations of this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Etherification | NaH, R-X | Ether (-OR) | Linkage to other molecular fragments |
| Esterification | Acyl chloride, pyridine | Ester (-OCOR) | Protection of the hydroxyl group or introduction of a new moiety |
| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Inversion of stereochemistry, introduction of a nucleophile | Access to the (1R) stereocenter with a variety of functional groups |
| Oxidation | PCC, Swern, or Dess-Martin oxidation | Ketone (=O) | Synthesis of chiral indanone derivatives |
| Substitution | PBr₃, SOCl₂ | Alkyl halide (-Br, -Cl) | Precursor for nucleophilic substitution reactions |
Precursor to Enantiomerically Pure Indane Derivatives and Analogs
This compound can serve as a starting material for the synthesis of a variety of enantiomerically pure indane derivatives. The existing stereocenter at the C-1 position can direct the stereochemical outcome of reactions at other positions on the five-membered ring, leading to the formation of diastereomerically pure products.
For instance, the hydroxyl group can be oxidized to the corresponding ketone, 5-fluoro-1-indanone, which can then undergo a range of stereoselective additions to the carbonyl group. Subsequent modifications to the indane skeleton can lead to a diverse library of chiral compounds that are valuable for medicinal chemistry and materials science.
Table 2: Examples of Enantiomerically Pure Indane Derivatives from this compound
| Derivative | Synthetic Approach | Potential Utility |
| (1S,2S)-1-Amino-5-fluoro-2,3-dihydro-1H-inden-2-ol | Introduction of an amino group at the C-2 position with stereochemical control | Ligand for asymmetric catalysis, pharmaceutical intermediate |
| (1R)-1-Alkyl-5-fluoro-2,3-dihydro-1H-inden-1-ol | Stereoselective alkylation of the corresponding ketone | Building block for complex natural product synthesis |
| 5-Fluoro-2,3-dihydro-1H-inden-1-amine | Reductive amination or substitution of the hydroxyl group | Chiral resolving agent, precursor to bioactive amines |
Development of Novel Chiral Auxiliaries or Ligands Based on the Indanol Scaffold
The rigid structure and defined stereochemistry of this compound make its scaffold an excellent platform for the design of new chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical course of a reaction, after which it is removed.
By modifying the hydroxyl group to attach a reactive moiety, the indanol can be converted into a chiral auxiliary. The steric bulk and electronic nature of the fluorinated indane framework can effectively shield one face of the reacting center, leading to high diastereoselectivity.
Furthermore, the indanol can be elaborated into bidentate or polydentate ligands for transition metal-catalyzed asymmetric reactions. The fluorine atom can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and enantioselectivity. The development of such ligands is a key area of research in modern synthetic chemistry.
Table 3: Potential Chiral Auxiliaries and Ligands from the Indanol Scaffold
| Type | Structural Modification | Potential Catalytic Application |
| Chiral Auxiliary | Acylation with a prochiral substrate | Asymmetric aldol (B89426) reactions, Diels-Alder reactions |
| Bidentate Ligand | Introduction of a coordinating group (e.g., phosphine (B1218219), amine) at a second position | Asymmetric hydrogenation, hydrosilylation |
| Tridentate Ligand | Further functionalization to introduce a third coordinating atom | Enantioselective C-C bond forming reactions |
Theoretical and Computational Chemistry Studies of 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol. Methods such as DFT with the B3LYP hybrid functional and basis sets like 6-311++G(d,p) are commonly used to perform these calculations on a single molecule, typically modeled in the gas phase. researchgate.net
The calculations begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy arrangement of atoms. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the lengths of the C-F and C-O bonds, the geometry of the fused ring system, and the orientation of the hydroxyl group. The fused bicyclic system of the indanol core imposes significant rigidity on the molecule.
Electronic structure analysis provides insights into the charge distribution and reactivity of the molecule. The presence of electronegative fluorine and oxygen atoms significantly influences the electronic landscape. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potentials are expected around the fluorine and oxygen atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.
Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. These calculations typically show a significant negative partial charge on the fluorine and oxygen atoms and a corresponding positive charge on the carbon atoms to which they are attached, as well as the hydroxyl hydrogen.
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on calculations of similar structures. Actual values may vary based on the specific computational method and basis set used.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.36 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C=C (aromatic) Bond Length | ~1.39 Å |
| C-O-H Bond Angle | ~109° |
Conformational Analysis and Energy Landscape Mapping
The indanol scaffold is not perfectly planar; the five-membered cyclopentene (B43876) ring can pucker, leading to different conformations. researchgate.net For 1-indanol, the parent compound, two primary conformers are identified based on the orientation of the hydroxyl group, which can be either pseudo-axial (ax) or pseudo-equatorial (eq). mpg.de These conformers arise from the puckering of the five-membered ring, which can adopt envelope or twist forms.
Computational methods are used to map the potential energy surface (PES) or free energy landscape of the molecule, identifying stable conformers (local minima) and the transition states that connect them. nih.govrsc.org This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion. For 1-indanol, studies have shown that the equatorial conformer is generally more stable than the axial conformer. mpg.de The introduction of a fluorine atom at the 5-position is not expected to dramatically alter the fundamental conformational preferences of the ring system but may subtly influence the relative energies of the conformers through electronic effects like dipole-dipole interactions or hyperconjugation.
The energy landscape provides a comprehensive picture of the molecule's dynamic behavior, showing the accessible conformations and the pathways for moving between them. nih.gov Each stable conformer resides in a basin on the free energy landscape, and the depth of the basin corresponds to its thermodynamic stability. nih.gov
Table 2: Calculated Relative Energies of Potential Conformers Note: The nomenclature (e.g., eq1, ax2) is based on conventions used for 1-indanol, referring to the hydroxyl group's orientation and ring pucker. Energies are relative to the most stable conformer.
| Conformer | Description | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| eq1 | OH group is pseudo-equatorial | 0.00 (most stable) |
| ax1 | OH group is pseudo-axial | ~2-4 |
| eq2 | Alternate pseudo-equatorial conformer | ~5-7 |
| ax2 | Alternate pseudo-axial conformer | ~6-8 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the structural assignment and the computational model. The vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated properties.
DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. superfri.org However, theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity and the fact that they model an isolated molecule in the gas phase. researchgate.net To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data recorded in solid or liquid phases. researchgate.net This comparison helps in the assignment of complex experimental spectra. For instance, characteristic vibrational bands such as the O-H stretch, the C-F stretch, and aromatic ring vibrations can be precisely assigned. researchgate.net
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The predicted NMR spectra are valuable for confirming the structure and assigning specific resonances, especially in complex molecules. The agreement between calculated and experimental spectra provides strong evidence for the computed molecular structure and conformation.
Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3350 | ~3360 |
| Aromatic C-H Stretch | ~3050 | ~3055 |
| Aliphatic C-H Stretch | ~2950 | ~2945 |
| Aromatic C=C Stretch | ~1610 | ~1615 |
| C-F Stretch | ~1250 | ~1245 |
Computational Modeling of Stereoselective Reaction Pathways and Transition States
The synthesis of the specific (1S) enantiomer of 5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the stereoselective reduction of the prochiral ketone precursor, 5-fluoro-1-indanone. Computational chemistry is a powerful tool for understanding the origins of this stereoselectivity. nih.gov By modeling the reaction pathways, chemists can predict which enantiomer will be the major product.
The modeling process involves identifying the key reaction steps and locating the transition state (TS) for each possible pathway. For a catalyzed reduction (e.g., using a chiral borane (B79455) catalyst), the reaction involves the transfer of a hydride ion to the carbonyl carbon of the ketone. This hydride can attack from one of two faces of the planar carbonyl group (the Re or Si face), leading to the (S) or (R) enantiomer, respectively.
Computational chemists model the entire system, including the ketone substrate, the chiral catalyst, and the reducing agent. They then calculate the potential energy profile for the hydride attack on both the Re and Si faces. This involves locating the structures of the two competing transition states (TS-Re and TS-Si). According to transition state theory, the reaction rate is exponentially dependent on the activation energy (the energy difference between the reactants and the transition state). The pathway with the lower activation energy will be significantly faster and will therefore lead to the major product.
By comparing the calculated energies of TS-Re and TS-Si, one can predict the stereochemical outcome. For the formation of this compound, the calculations would be expected to show that the transition state leading to the (S) product is lower in energy than the one leading to the (R) product. This energy difference arises from steric and electronic interactions within the chiral transition state assembly. nih.gov
Table 4: Example of Calculated Activation Energies for Competing Stereoselective Pathways Note: These values are illustrative of a typical computational result for a stereoselective reduction.
| Reaction Pathway | Transition State | Product Enantiomer | Calculated Relative Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|---|
| Attack on Re face | TS-Re | (1S)-product | 0.0 (Favored Pathway) |
| Attack on Si face | TS-Si | (1R)-product | > 8.0 (Disfavored Pathway) |
Future Research Perspectives and Emerging Trends in 1s 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways for chiral molecules like (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol. eurekaselect.com The focus is on minimizing environmental impact by utilizing biocompatible raw materials, designing ideal synthetic processes, and employing energy-efficient strategies. eurekaselect.com
One promising area is the use of biocatalysts. Whole-cell biocatalysts, such as Lactobacillus kefiri, are being explored for the asymmetric reduction of prochiral ketones to produce optically pure alcohols. researchgate.net This method offers an environmentally friendly alternative to chemical catalysts, often operating under mild conditions with high enantiomeric excess. researchgate.net Another sustainable approach involves leveraging nature's "chiral pool," using readily available chiral compounds like amino acids and carbohydrates as starting materials or catalysts. eurekaselect.com
Furthermore, the development of synthetic routes that use environmentally benign oxidants and reagents is a key objective. For instance, processes utilizing dioxygen (O₂) as an oxidant are highly attractive due to their efficiency and low cost; the only byproduct is water, making the process inherently clean. nih.gov Research continues to explore atom-economical reactions, such as transfer hydrogenations, that maximize the incorporation of starting materials into the final product, thus reducing waste. mdpi.comarkat-usa.org
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Yield
Achieving high enantioselectivity and yield is paramount in the synthesis of single-enantiomer compounds. The asymmetric reduction of the corresponding ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one, is a primary route to this compound. nist.gov Research is actively pursuing novel catalytic systems to optimize this transformation.
Transition-metal catalysts based on ruthenium, rhodium, and iridium are at the forefront of this exploration. arkat-usa.orgnih.govresearchgate.net These catalysts, when paired with chiral ligands, can facilitate asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) with exceptional control over stereochemistry. mdpi.comwikipedia.org For example, Ru(II) complexes with chiral diamine ligands have shown high efficacy in the reduction of various ketones. nih.gov Similarly, chiral rhodium and iridium complexes are being developed for the transfer hydrogenation of ketones and imines, often achieving high conversions and enantioselectivity. researchgate.net
Organocatalysis represents another burgeoning field. nih.govresearchgate.net Chiral small organic molecules, such as those derived from proline, can catalyze enantioselective reactions without the need for metals. nih.govresearchgate.net These catalysts are often less sensitive to air and moisture, making them more robust for industrial applications. The development of novel chiral ligands, including multifunctional silanol (B1196071) ligands and phosphorus/olefin hybrid ligands, is also a key research direction, aiming to fine-tune the catalyst's steric and electronic properties to maximize performance. researchgate.netnih.gov
| Catalyst Type | Key Features | Potential Advantages | Representative Metals/Scaffolds | Relevant Citations |
|---|---|---|---|---|
| Transition-Metal Catalysts | High activity and turnover numbers. Tunable via ligand modification. | Excellent enantioselectivity (>99% ee) and high yields. | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | mdpi.comnih.govresearchgate.net |
| Organocatalysts | Metal-free, often robust and less sensitive to air/moisture. | Lower toxicity, environmentally benign, readily available. | Proline derivatives, Chiral Triazolium Salts | nih.govrsc.org |
| Biocatalysts | Enzymes or whole cells operating in mild, aqueous conditions. | High stereoselectivity, sustainable, biodegradable. | Lactobacillus kefiri, Saccharomyces cerevisiae | researchgate.netarkat-usa.org |
Advanced Analytical Techniques for Detection and Quantification of Ultra-Trace Enantiomeric Impurities
The pharmaceutical industry operates under strict regulatory guidelines for chiral drugs, where the inactive or undesired enantiomer is treated as an impurity. veeprho.com According to the International Council for Harmonisation (ICH), enantiomeric impurities may need to be quantified at levels as low as 0.1%. mdpi.comnih.gov This necessitates the development of highly sensitive and accurate analytical methods to detect and quantify ultra-trace levels of the (1R)-enantiomer in a sample of this compound.
Several advanced chromatographic and electrophoretic techniques are emerging as powerful tools for this purpose. wikipedia.org
Supercritical Fluid Chromatography (SFC): SFC is gaining prominence for chiral separations due to its high speed, efficiency, and reduced environmental impact from lower solvent consumption. gimitec.com It has demonstrated excellent sensitivity for detecting chiral impurities at levels below 0.1%. gimitec.com
Capillary Electrophoresis (CE): CE offers extremely high separation efficiency, making it ideal for resolving the main enantiomer peak from a trace impurity peak. nih.govnih.gov The use of chiral selectors, such as cyclodextrins, in the running buffer allows for flexible method development. veeprho.commdpi.com CE methods have been developed to quantify enantiomeric impurities down to 0.05%. mdpi.com
High-Performance Liquid Chromatography with Chiral Detectors (HPLC-CD): This technique combines standard achiral HPLC with a chiral-specific detector like a circular dichroism (CD) detector. researchgate.net It offers a potential route to quantify enantiomeric purity without requiring a specialized chiral stationary phase, which could streamline quality control processes. researchgate.net
Other emerging techniques include novel mass spectrometry (MS) methods for direct chiral detection and advanced voltammetric approaches. jiangnan.edu.cnnih.gov The goal is to develop methods that are not only sensitive and precise but also rapid and cost-effective to meet the demands of high-throughput analysis. dntb.gov.ua
| Technique | Principle | Reported Limit of Quantification (LOQ) | Advantages | Relevant Citations |
|---|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase on a chiral stationary phase. | < 0.05% | Fast analysis, low solvent use, high sensitivity. | gimitec.com |
| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility in the presence of a chiral selector. | ~0.05% | High separation efficiency, low sample consumption, flexible. | mdpi.comnih.gov |
| HPLC with Circular Dichroism (HPLC-CD) | Standard HPLC separation followed by detection based on differential absorption of circularly polarized light. | Suitable for USP specifications (typically < 0.1%) | Can be used with achiral columns, potentially simplifying methods. | researchgate.net |
Expanding the Scope of Derivatization to Access Diverse Chiral Architectures for Research Purposes
This compound is not only a synthetic target but also a versatile starting point for creating more complex chiral molecules. Research is focused on expanding its derivatization to access a diverse range of chiral architectures for various applications, particularly in asymmetric catalysis.
The aminoindanol (B8576300) scaffold, closely related to the title compound, is well-established as a precursor to powerful chiral ligands for metal-catalyzed transformations. researchgate.netnih.gov By analogy, this compound can be converted into a variety of derivatives. For example, it can serve as a building block for chiral bis(oxazoline) (inda(box)) ligands, which are highly effective in asymmetric catalysis. nih.gov The fluorine substituent offers a handle for further modification or can be used to fine-tune the electronic properties of the resulting ligand and catalyst.
Furthermore, derivatives of aminoindanol have been successfully used as chiral derivatizing agents. rsc.org These agents react with other chiral molecules, such as carboxylic acids, to form diastereomers that can be easily distinguished using techniques like NMR spectroscopy, allowing for the determination of absolute configuration. rsc.org Future work will likely explore the synthesis of novel chiral ligands, auxiliaries, and organocatalysts derived from this compound, expanding its utility in the broader field of organic synthesis. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol?
The synthesis typically involves palladium-catalyzed hydration-olefin insertion cascades, where internal nucleophiles assist in regioselective hydration and intramolecular Michael addition. This method yields cis-2,3-disubstituted dihydroindenones with high diastereoselectivity (up to 99% yield) . Alternative routes include enzymatic kinetic resolution of racemic mixtures using Burkholderia cepacia lipase, which selectively acylates one enantiomer to achieve enantiopure products .
Q. How is the stereochemical configuration of this compound determined experimentally?
Advanced NMR techniques, such as COSY, edited-gHSQC, and DPFGSE-NOE experiments, are critical for assigning stereochemistry. For example, NOE correlations in CDCl₃ can confirm the spatial arrangement of substituents, while temperature-controlled experiments (below −20°C) stabilize stereolabile intermediates . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is also employed to resolve ambiguities in chiral centers .
Q. What analytical techniques are used to characterize this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and structural assignments. Purity is assessed via HPLC with chiral columns to separate enantiomers, while TLC (e.g., pentane:ethyl acetate 8:2) monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures of halo-dihydroindenols like this compound?
Enzymatic resolution using Burkholderia cepacia lipase is a robust method. For instance, vinyl acetate-mediated acylation of racemic dihydroindenols at 24°C achieves kinetic resolution, yielding enantiomerically pure (S)-isomers at ~50% conversion . This method avoids traditional chiral auxiliaries and leverages the enzyme’s regioselectivity toward remote quaternary centers .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, molecular electrostatic potentials (MEP), and global reactivity indices (e.g., electrophilicity, chemical hardness). These models correlate with experimental NMR and antimicrobial activity data, providing insights into charge distribution and reactive sites .
Q. How does the fluorine substituent influence the compound’s biological activity and metabolic stability?
Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. In antimicrobial studies, (1S)-5-fluoro derivatives show stronger activity against Gram-negative bacteria (e.g., E. coli) compared to non-fluorinated analogs, likely due to improved membrane penetration and target binding .
Q. What strategies exist for incorporating this compound into pharmacophore models for drug discovery?
The cis-(1S,2R)-amino-indanol scaffold serves as a conformationally constrained tyrosine mimic in aggrecanase inhibitors. Docking studies and pharmacophore mapping (e.g., P1' site specificity) optimize interactions with metalloproteinases, balancing selectivity over MMP-1/2/9 .
Q. How do reaction conditions affect diastereoselectivity in synthetic routes?
Low-temperature reactions (−20°C) with methylamine in THF favor SN2 displacement over elimination, preserving stereochemistry during functional group transformations (e.g., mesylation of hydroxyl groups) . Solvent polarity and microwave-assisted heating also modulate reaction kinetics and selectivity .
Methodological Notes
- Stereochemical Analysis : Always cross-validate NMR assignments with X-ray data to mitigate errors in configuration determination, as seen in halo-indenol analogs .
- Enzymatic Resolution : Optimize lipase concentration (e.g., 0.1 g per 0.01 mol substrate) and monitor conversion via TLC to avoid over-acylation .
- Computational Modeling : Use Gaussian-03 or similar software for DFT, ensuring basis sets (6-31G(d,p)) align with experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
